molecular formula C11H10N2O B12360995 3-(4-methylphenyl)-3H-pyridazin-6-one

3-(4-methylphenyl)-3H-pyridazin-6-one

Cat. No.: B12360995
M. Wt: 186.21 g/mol
InChI Key: KQHCCUWFMPFMPI-UHFFFAOYSA-N
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Description

3-(4-methylphenyl)-3H-pyridazin-6-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group substituted with a methyl group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylphenyl)-3H-pyridazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form 4-methylbenzohydrazide, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired pyridazinone compound .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to achieve consistent and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylphenyl)-3H-pyridazin-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenation using bromine (Br2) in the presence of a catalyst like iron (Fe).

Major Products Formed

Scientific Research Applications

3-(4-methylphenyl)-3H-pyridazin-6-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-methylphenyl)-3H-pyridazin-6-one involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methoxyphenyl)-3H-pyridazin-6-one
  • 3-(4-chlorophenyl)-3H-pyridazin-6-one
  • 3-(4-bromophenyl)-3H-pyridazin-6-one

Uniqueness

3-(4-methylphenyl)-3H-pyridazin-6-one is unique due to the presence of the methyl group at the para position of the phenyl ring, which can influence its electronic properties and reactivity. This substitution can enhance its stability and modify its interaction with biological targets compared to other similar compounds .

Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

3-(4-methylphenyl)-3H-pyridazin-6-one

InChI

InChI=1S/C11H10N2O/c1-8-2-4-9(5-3-8)10-6-7-11(14)13-12-10/h2-7,10H,1H3

InChI Key

KQHCCUWFMPFMPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C=CC(=O)N=N2

Origin of Product

United States

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